S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate

Description

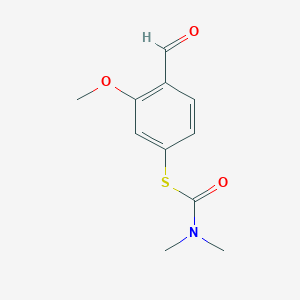

S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate is a sulfur-containing organic compound characterized by a carbamothioate group (N,N-dimethylthiocarbamate) linked to a substituted aromatic ring. Key structural features include:

- 4-Formyl group: Introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Schiff base formation).

- 3-Methoxy group: An electron-donating substituent that enhances solubility in polar solvents and influences aromatic ring reactivity via resonance effects.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., polymer precursors).

Properties

IUPAC Name |

S-(4-formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-12(2)11(14)16-9-5-4-8(7-13)10(6-9)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBIITATYOOHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate typically involves the reaction of 4-formyl-3-methoxyphenyl isothiocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to corresponding alcohols or amines under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic properties, including its ability to modulate specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and dimethylcarbamothioate groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate with three structurally related compounds:

Key Insights:

- Electrophilicity: The formyl group in the target compound confers higher electrophilicity compared to nitro-substituted analogs (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile), which prioritize charge stabilization .

- Solubility: The 3-methoxy group improves solubility in polar solvents, similar to dimethylamino groups in other compounds, while bulky substituents (e.g., trimethylbenzenesulfonamide in ) may reduce it .

- Reactivity : The carbamothioate group’s sulfur atom enables nucleophilic substitution or metal coordination, contrasting with oxygen-based carbamates or sulfonamides .

Electronic and Steric Effects

- Methoxy vs. Nitro Groups: The electron-donating methoxy group in the target compound activates the aromatic ring toward electrophilic substitution, whereas electron-withdrawing nitro groups (e.g., in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile) deactivate the ring but enhance thermal stability .

- Carbamothioate vs.

Hypothetical Reactivity and Stability

- However, its formyl group may undergo photolytic oxidation in aqueous environments .

Biological Activity

S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and cellular mechanisms. This article reviews the biological activity of this compound, focusing on its effects on cell proliferation, tubulin polymerization, and other relevant cellular processes. The information is based on diverse sources, including empirical studies and case analyses.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a methoxy-substituted phenyl ring. Its structure can be represented as follows:

Key Structural Features

- Methoxy Group : The presence of the methoxy group at the 3-position enhances lipophilicity, which may influence its biological activity.

- Formyl Group : The aldehyde functionality could play a role in reactivity with biological nucleophiles.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings on the antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4g | L1210 | 19 |

| 4g | FM3A | 23 |

| 4g | Molt/4 | 18 |

| 4g | CEM | 19 |

| 4g | HeLa | 16 |

These results indicate that the compound possesses potent growth inhibitory activity across multiple cancer cell lines, comparable to established anticancer agents like CA4 (Colchicine derivative) .

The primary mechanism through which this compound exerts its effects appears to involve tubulin polymerization inhibition . This mechanism is critical as it disrupts mitotic spindle formation during cell division.

- Tubulin Binding : Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2-M phase.

- Colchicine Binding : The binding affinity for tubulin is similar to colchicine, which is known for its ability to prevent microtubule assembly .

Case Studies

A notable study involved the evaluation of various substituted derivatives of carbamothioates, including this compound. The derivatives were tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells:

- Study Findings : The most active derivatives inhibited tubulin assembly significantly more than CA4, suggesting that structural modifications can enhance biological activity.

- Cell Cycle Analysis : Flow cytometry revealed that treatment with these compounds increased the percentage of cells in the G2-M phase from a control value of 15% to between 51% and 82%, indicating effective cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.